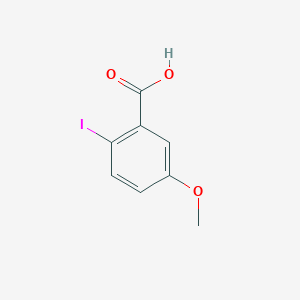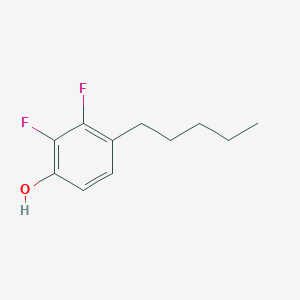
4-(3-メチルフェノキシ)フェノール
概要
説明
4-(3-Methylphenoxy)phenol is an organic compound belonging to the class of phenols It consists of a phenol group substituted with a 3-methylphenoxy group
科学的研究の応用
4-(3-Methylphenoxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
作用機序
Target of Action
It is known that phenol derivatives, such as 4-(3-methylphenoxy)phenol, have high potential as building blocks for the synthesis of bioactive natural products . They have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
Phenolic compounds are known to be synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Polyphenols, a group that includes phenolic compounds, are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
M-aryloxy phenols, a group that includes 4-(3-methylphenoxy)phenol, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Action Environment
It’s known that the broad application of similar compounds, like suzuki–miyaura coupling reagents, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
生化学分析
Biochemical Properties
4-(3-Methylphenoxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds . This interaction is crucial for the degradation of aromatic compounds in microbial systems. Additionally, 4-(3-Methylphenoxy)phenol can bind to specific proteins, altering their conformation and activity, which can influence various metabolic pathways.
Cellular Effects
The effects of 4-(3-Methylphenoxy)phenol on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial cells, 4-(3-Methylphenoxy)phenol can induce the expression of genes involved in the catabolism of aromatic compounds . This induction is mediated through specific regulatory proteins that respond to the presence of the compound. Moreover, 4-(3-Methylphenoxy)phenol can affect cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-(3-Methylphenoxy)phenol exerts its effects through several mechanisms. It can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit the activity of certain oxidoreductases, which are involved in redox reactions . This inhibition can lead to changes in the cellular redox state and affect various metabolic processes. Additionally, 4-(3-Methylphenoxy)phenol can interact with DNA-binding proteins, influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of 4-(3-Methylphenoxy)phenol over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to 4-(3-Methylphenoxy)phenol can lead to changes in cellular function, including alterations in metabolic activity and gene expression
Dosage Effects in Animal Models
In animal models, the effects of 4-(3-Methylphenoxy)phenol vary with different dosages. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, 4-(3-Methylphenoxy)phenol can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage considerations in the application of this compound.
Metabolic Pathways
4-(3-Methylphenoxy)phenol is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as phenol hydroxylase and catechol 2,3-dioxygenase, which are key players in the catabolic pathways of phenolic compounds . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(3-Methylphenoxy)phenol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of 4-(3-Methylphenoxy)phenol can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
4-(3-Methylphenoxy)phenol is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in various biochemical processes and its interactions with other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-methylphenol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 4-(3-Methylphenoxy)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper or palladium may be employed to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions: 4-(3-Methylphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
類似化合物との比較
- 2-Methylphenol (o-Cresol)
- 3-Methylphenol (m-Cresol)
- 4-Methylphenol (p-Cresol)
Comparison: 4-(3-Methylphenoxy)phenol is unique due to the presence of both a phenol and a 3-methylphenoxy group. This dual functionality imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts like o-Cresol, m-Cresol, and p-Cresol.
特性
IUPAC Name |
4-(3-methylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMNQSSEFSCQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574235 | |
| Record name | 4-(3-Methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58908-97-7 | |
| Record name | 4-(3-Methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)









